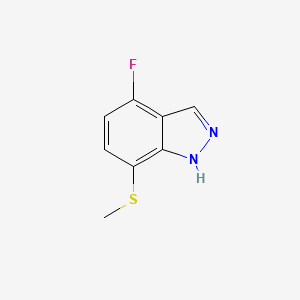

4-Fluoro-7-(methylthio)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-7-methylsulfanyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMOEXXDBJRURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C2C(=C(C=C1)F)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 4 Fluoro 7 Methylthio 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

Electrophilic aromatic substitution (EAS) reactions introduce an electrophile to the aromatic ring, proceeding through the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.comyoutube.com The regiochemical outcome of such reactions on the 4-Fluoro-7-(methylthio)-1H-indazole ring is dictated by the directing effects of the existing substituents. The methylthio (-SMe) group at the C7 position is an ortho-, para-directing activator, while the fluoro (-F) group at the C4 position is an ortho-, para-directing deactivator.

Given the substitution pattern, the possible positions for electrophilic attack are C3, C5, and C6. The C3 position of the indazole ring is generally less reactive towards electrophilic attack. The directing effects of the substituents would therefore primarily influence the C5 and C6 positions. The activating -SMe group at C7 would direct incoming electrophiles to the C6 position (ortho), while the deactivating -F group at C4 would direct to the C5 position (ortho) and C3 (para). A complex mixture of products can be expected, with the precise outcome depending on the nature of the electrophile and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution Reactions Involving the Fluoro Moiety

The fluorine atom at the C4 position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway common for halogenated aromatic compounds, particularly when activated by electron-withdrawing groups. chemguide.co.ukyoutube.comyoutube.comyoutube.com Research on related compounds, such as 4-fluoro-1H-indazole, indicates that the fluoro group can be readily displaced by various nucleophiles. ossila.comresearchgate.net The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

The reactivity of the C4-fluoro group in this compound towards nucleophilic attack is enhanced by the electron-withdrawing nature of the indazole ring itself. A range of nucleophiles can be employed in this transformation, leading to a diverse array of 4-substituted indazole derivatives.

Table 1: Examples of Nucleophiles for SNAr Reactions on 4-Fluoroindazoles

| Nucleophile | Resulting Functional Group |

|---|---|

| Sodium azide (B81097) (NaN₃) | Azido (-N₃) |

| Amines (R-NH₂) | Amino (-NHR) |

| Thiophenols (Ar-SH) | Thiophenyl (-SAr) |

This table is illustrative of potential reactions based on the known reactivity of similar compounds. researchgate.net

Oxidative and Reductive Transformations of the Methylthio Group

The methylthio group (-SMe) at the C7 position is susceptible to oxidative transformations. Oxidation of the sulfur atom can lead to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are typically achieved using common oxidizing agents. The resulting sulfoxide and sulfone groups are strongly electron-withdrawing, which can significantly alter the electronic properties and subsequent reactivity of the indazole ring.

While specific studies on the oxidation of this compound are not extensively documented, the synthesis of related compounds like 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one suggests that the oxidation of a methylthio group to a methylsulfonyl group on a similar scaffold is a feasible transformation. masterorganicchemistry.comyoutube.com

Table 2: Potential Oxidative Products of this compound

| Product Name | Chemical Formula | Molar Mass ( g/mol ) |

|---|---|---|

| 4-Fluoro-7-(methylsulfinyl)-1H-indazole | C₈H₇FN₂OS | 198.22 |

This data is theoretical and based on the expected oxidation products.

Reductive transformations of the methylthio group are less common but could potentially be achieved to regenerate the thiol (-SH) group, although this is not a typical synthetic route.

Reactions at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can participate in chemical reactions, most notably alkylation, acylation, and arylation. The regioselectivity of these reactions is a critical aspect of indazole chemistry and is influenced by factors such as the substituents on the indazole ring, the nature of the electrophile, the base used, and the solvent. nih.govnih.govresearchgate.net

Alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products. nih.gov The regiochemical outcome is highly dependent on the reaction conditions. For instance, studies on substituted indazoles have shown that the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) can favor N1-alkylation. nih.govresearchgate.net Conversely, the presence of substituents at the C7 position, particularly electron-withdrawing groups, has been shown to direct alkylation towards the N2 position. nih.govresearchgate.net

In the case of this compound, the electronic and steric effects of both the fluoro and methylthio groups would influence the N1/N2 selectivity. The slightly electron-donating methylthio group at C7 might sterically hinder the N1 position to some extent, potentially favoring N2 substitution.

Acylation reactions, using reagents like acetic anhydride, can also occur at the nitrogen atoms. Regioselective N-acylation can sometimes be achieved, with the N1-acyl product often being the thermodynamically more stable isomer. nih.gov

N-Arylation of the indazole ring can be accomplished using various methods, including reactions with activated aryl halides. For example, indazole can react with 4-fluoronitrobenzene to produce a mixture of N1- and N2-nitroarylindazoles. Palladium-catalyzed cross-coupling reactions are also a powerful tool for the C-H arylation of indazoles, and similar methodologies can be adapted for N-arylation. nih.govmdpi.com

Direct C-H arylation at the C7 position of the indazole ring has been achieved using palladium catalysis, demonstrating the feasibility of functionalizing this position. nih.gov While this is a C-H functionalization, it highlights the accessibility of the region around the N1 and C7 positions to transition metal-catalyzed processes.

Ring-Opening and Rearrangement Pathways

Under certain conditions, the indazole ring can undergo ring-opening reactions. For N1-substituted indazoles, treatment with a strong base can lead to deprotonation at the C3 position, followed by a Kemp-type elimination to yield the corresponding ring-opened o-aminobenzonitrile. acs.org However, unprotected 1H-indazoles are generally more resilient to this type of ring-opening, as the acidic N-H proton is deprotonated preferentially. acs.org

Decarboxylation of 1-arylindazole-3-carboxylic acids in boiling quinoline (B57606) has been shown to produce not only the expected 1-arylindazole but also the ring-fission product, an N-arylanthranilonitrile. This is particularly prevalent when the aryl group contains electron-withdrawing substituents.

Electrochemical oxidative ring-opening of 2H-indazoles in the presence of alcohols has also been reported to yield ortho-alkoxycarbonylated azobenzenes. researchgate.netresearchgate.net Another study demonstrated a visible-light-triggered radical-addition/ring-opening cascade of 2H-indazoles to produce similar azobenzene (B91143) derivatives. acs.org While these examples involve 2H-indazoles, they illustrate the potential for the indazole core to undergo cleavage under specific oxidative or radical conditions. For this compound, such reactions would likely be complex and have not been specifically reported.

Metalation and Cross-Coupling Reactions

Metalation, the replacement of a hydrogen atom with a metal, is a powerful strategy for activating C-H bonds for further functionalization. This process, when followed by a cross-coupling reaction, allows for the precise construction of complex molecular architectures.

The reactivity of this compound in metalation reactions is governed by the acidity of its various protons and the directing ability of its substituents. The indazole N1-H proton is the most acidic site and will be readily deprotonated by a strong base, such as an organolithium reagent (e.g., n-butyllithium or LDA), to form an N-metalated indazole.

For C-H functionalization, a second equivalent of a strong base would be required. The regioselectivity of this second deprotonation is dictated by a concept known as Directed ortho Metalation (DoM) . baranlab.orgwikipedia.orgorganic-chemistry.org In this process, a functional group, known as a Directed Metalation Group (DMG), coordinates to the lithium of the organolithium reagent, directing the deprotonation to a nearby ortho position. baranlab.orgwikipedia.org

In the case of this compound, the methylthio (-SMe) group at the C7 position can act as a plausible DMG. The Lewis basic sulfur atom can chelate the lithium cation, directing the deprotonation to the adjacent C6 position. The electron-withdrawing fluorine atom at C4 would also increase the kinetic acidity of the adjacent C5 proton, making it another potential site for metalation. However, the directing effect of the methylthio group is generally considered more influential in such systems. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce new functional groups at the C6 position.

A more common and versatile approach to the functionalization of indazoles involves an initial halogenation step to install a reactive "handle" for subsequent transition metal-catalyzed cross-coupling reactions. The regioselectivity of halogenation (e.g., bromination or iodination) on the this compound core would be influenced by the electronic effects of the existing substituents.

Based on precedents in the literature for other substituted indazoles, the C3 and C5 positions are the most likely sites for electrophilic halogenation. google.commdpi.com For instance, the direct iodination of various 1H-indazoles at the C3 position using iodine and a base like potassium hydroxide (B78521) is a well-established procedure. mdpi.com Similarly, the bromination of 4-fluoro-1H-indazole at the C5 position has been documented. google.com

Once a bromo- or iodo- derivative of this compound is prepared, it can serve as a versatile substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A prime example is the Suzuki-Miyaura cross-coupling , which couples an organohalide with a boronic acid or ester. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. While no specific examples exist for this compound, the successful Suzuki-Miyaura coupling of 7-bromo-4-substituted-1H-indazoles with various arylboronic acids demonstrates the feasibility of this approach on the indazole scaffold. nih.gov The table below outlines typical conditions for such a transformation, based on a closely related system.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Halogenated Indazole Derivative

This table presents a representative example of a Suzuki-Miyaura cross-coupling reaction on a substituted bromo-indazole, illustrating a potential synthetic route for derivatives of this compound. The data is based on analogous transformations reported in the scientific literature. nih.gov

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 85 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 68 |

| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 72 |

Other important cross-coupling reactions that could foreseeably be applied to a halogenated this compound include:

Buchwald-Hartwig Amination: For the synthesis of N-arylated or N-alkylated indazole derivatives.

Sonogashira Coupling: To introduce alkyne functionalities.

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

Stille Coupling: Utilizing organotin reagents.

Design, Synthesis, and Evaluation of 4 Fluoro 7 Methylthio 1h Indazole Derivatives and Analogs

Positional Isomers and Substituent Effects on Reactivity

The indazole ring system is a ten-π electron aromatic heterocycle existing in two predominant tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally more thermodynamically stable. nih.gov The reactivity of the indazole ring is complex, resembling both pyridine (B92270) and pyrrole. nih.gov It readily undergoes electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com

The position of substituents on the indazole ring significantly influences its reactivity. For instance, the synthesis of positional isomers of fluoro-1H-indazoles is typically achieved by starting with a correspondingly substituted 2-fluorobenzaldehyde (B47322) and treating it with hydrazine (B178648) hydrate (B1144303). chemicalbook.com The regioselectivity of reactions like N-alkylation is dependent on the reaction conditions and the nature of the alkylating agent. Generally, nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution yield a mixture of N-1 and N-2 isomers, with the N-1 isomer being the predominant product. nih.gov

The electronic properties of substituents dictate the reactivity of the ring. A fluorine atom, being highly electronegative, generally deactivates the benzene (B151609) ring towards electrophilic attack. ossila.com Conversely, a methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which would have different electronic and steric effects on the ring's reactivity. The presence and position of these substituents can direct the course of further chemical modifications, such as metal-catalyzed cross-coupling reactions, which are often employed to introduce additional diversity at various positions of the indazole core. chim.it

Structure-Activity Relationship (SAR) Studies for Indazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indazole derivatives, SAR exploration has led to the discovery of potent agents for various therapeutic targets, including protein kinases and receptors. nih.govelsevierpure.com

The C-7 position of the indazole ring is a key site for modification to influence biological activity. In a related scaffold, 7-azaindole, substitutions at various positions, including the analogous C-7 position, are critical for anticancer activity. nih.gov For indole (B1671886) derivatives, which share structural similarities with indazoles, modifications at the C-7 position have been shown to impact antiviral activity significantly. For example, fluorinated indole series with a heteroaryl-carboxamide group at C-7 demonstrated extraordinary antiviral activity. nih.gov In the context of 4-Fluoro-7-(methylthio)-1H-indazole, the methylthio group at C-7 provides a vector for interaction within a protein's binding pocket and can be a site for metabolism. The steric and electronic properties of this group, and its potential oxidized forms (sulfoxide, sulfone), can profoundly affect binding affinity and selectivity.

The incorporation of fluorine and sulfur into drug candidates is a well-established strategy in medicinal chemistry to modulate their properties. researchgate.net

Fluorine Substitution: The introduction of a fluorine atom can significantly enhance biological activity for several reasons. mdpi.com Its small size allows it to act as a hydrogen mimic, fitting into binding sites without significant steric penalty. mdpi.com The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and lead to more favorable protein-ligand interactions through electrostatic and dipole interactions. nih.govmdpi.com Furthermore, the carbon-fluorine bond is very strong, which can block metabolic pathways at that position, thereby increasing the metabolic stability and bioavailability of the compound. nih.govmdpi.com For example, a study on Rho kinase (ROCK1) inhibitors showed that a 6-fluoroindazole derivative had significantly enhanced potency and oral bioavailability compared to its 4-fluoro counterpart. nih.gov

Sulfur Substitution: The methylthio group (-SCH₃) is a versatile substituent. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces. It can be oxidized in vivo to the corresponding sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃), which have different polarities, steric demands, and hydrogen bonding capabilities. This metabolic transformation can either be a deactivation pathway or lead to a more active metabolite. The presence of sulfur-containing groups has been shown to increase target specificity and membrane permeability in some drug classes. researchgate.net The interplay between a fluorine atom and a nearby sulfur-containing group can also lead to specific fluorine-sulfur contacts that can stabilize a particular conformation of the drug molecule within the binding site of a protein. acs.org

The nitrogen atoms of the indazole ring are critical for its chemical and biological properties. They can act as hydrogen bond donors and acceptors, which is often essential for binding to biological targets. researchgate.net Alkylation or acylation at the N-1 or N-2 position is a common modification in the development of indazole-based drugs. nih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry, coupled with high-throughput screening, has become an indispensable tool for modern drug discovery. These techniques allow for the rapid synthesis of large numbers of related compounds, known as libraries, which can then be screened for biological activity.

For indazole derivatives, parallel solution-phase synthesis has been successfully employed to generate extensive libraries. One such approach involved the synthesis of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. nih.govacs.org The key step in this synthesis was a heterocyclization reaction to form the 2H-indazole scaffold, which was optimized for library production. nih.govacs.org Such libraries enable a systematic exploration of the structure-activity relationships around the indazole core by varying substituents at multiple positions simultaneously. For example, different alkyl groups can be introduced at the N-2 position, various alkyloxy groups at the C-3 position, and a diverse set of amines can be used to form the C-6 carboxamide, all in a parallel fashion. nih.gov

Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com

The indazole nucleus itself is recognized as an effective bioisostere for other aromatic rings, most notably catechol and phenol (B47542). google.comnih.govgoogle.com Phenolic hydroxyl groups are often susceptible to rapid metabolism through glucuronidation. Replacing a phenol with an indazole can maintain the crucial hydrogen bonding interactions of the hydroxyl group while blocking this metabolic pathway, thereby improving the drug's half-life. nih.gov For instance, the bioisosteric replacement of a phenol with an indazole in a series of GluN2B-selective NMDA receptor antagonists resulted in compounds that retained high affinity and activity but were not subject to glucuronidation. nih.gov

In the context of this compound, the fluoro and methylthio groups can also be considered in bioisosteric replacement strategies. For instance, a fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group. cambridgemedchemconsulting.com The methylthio group can be a bioisostere for other small alkyl or alkoxy groups, and its oxidized forms (sulfoxide and sulfone) can mimic other polar functionalities.

Theoretical and Computational Studies of 4 Fluoro 7 Methylthio 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 4-fluoro-7-(methylthio)-1H-indazole from first principles.

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) has become a standard method for the computational study of indazole derivatives and other heterocyclic systems. This approach is used to determine the optimized molecular geometry and electronic properties of this compound. By employing a suitable basis set, such as 6-311G(d,p) or higher, researchers can calculate the distribution of electrons within the molecule, which is fundamental to understanding its behavior.

The analysis would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the orientation of the methylthio group relative to the indazole ring and the planarity of the bicyclic system. The presence of the electron-withdrawing fluorine atom and the methylthio group would significantly influence the electron density distribution across the aromatic system.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and, therefore, more chemically reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich methylthio group and the indazole ring, while the LUMO would likely be distributed across the aromatic system, influenced by the electronegative fluorine atom.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.20 | Indicates electron-donating capability. |

| ELUMO | -1.50 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.70 | A larger gap suggests higher kinetic stability. |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. They are not based on published experimental or computational data for this compound.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. The MEP map uses a color scale to indicate regions of varying electrostatic potential, which helps in predicting sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen atoms of the pyrazole (B372694) ring and the fluorine atom, indicating these as regions susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be expected around the N-H proton, making it a potential site for nucleophilic interaction. The sulfur atom of the methylthio group could exhibit a complex potential, influencing its interaction with other molecules.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ² / (2η).

Local reactivity descriptors, such as Fukui functions, would further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| Chemical Hardness (η) | 2.35 | Indicates moderate stability. |

| Electronegativity (χ) | 3.85 | Reflects the overall ability to attract electrons. |

| Electrophilicity Index (ω) | 3.15 | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are for illustrative purposes, derived from the hypothetical FMO energies in Table 1, and are not based on published data for the specific compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and stability in various environments.

Conformational Analysis and Stability

While the indazole ring system is rigid, the methylthio side chain has rotational freedom. Molecular dynamics simulations can explore the conformational landscape of this compound to identify the most stable arrangement of this side group. By simulating the molecule's movements over a period of time, researchers can determine the preferred orientation of the methyl group and analyze the energetic barriers between different conformations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. The stability of different conformers would be assessed by analyzing the potential energy throughout the simulation trajectory.

Solvent Effects on Molecular Properties

No specific studies detailing the effects of different solvents on the molecular properties, such as the dipole moment, polarizability, or spectral characteristics of this compound were identified in the available literature. Computational studies on other indazole derivatives often employ methods like Density Functional Theory (DFT) to predict how solvent polarity influences molecular geometry and electronic structure, but such an analysis for this compound has not been reported.

Molecular Docking and Ligand-Protein Interaction Prediction

While molecular docking is a common technique to predict the interaction of indazole-based compounds with biological targets, no specific molecular docking studies featuring this compound were found. Research on other indazole derivatives has shown their potential to bind to various proteins, often involving key interactions with amino acid residues in the active site. researchgate.netrsc.orgnih.gov

Binding Affinity Predictions for Biological Targets

There are no available reports on the predicted binding affinities or energies of this compound with any specific biological targets. Studies on related indazole carboxamides have used software like AutoDock to calculate binding energies against targets such as renal cancer-related proteins (PDB: 6FEW), but this compound was not included in these analyses. rsc.orgnih.gov

Identification of Key Intermolecular Interactions

Without specific docking studies for this compound, the key intermolecular interactions it may form with protein targets have not been identified. For other fluorinated indazole compounds, interactions such as hydrogen bonding and π-π stacking are noted as important for binding. ossila.com The fluorine atom is often highlighted for its ability to form hydrogen or halogen bonds, a feature that would be relevant for the title compound. ossila.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

No QSAR or QSPR models based on in vitro or non-human in vivo data for this compound are present in the surveyed literature. QSAR studies have been performed on other classes of heterocyclic compounds, such as benzothiazoles and benzimidazoles, to correlate their structural features with antiproliferative activity, but this specific indazole derivative has not been a subject of such analysis. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions in crystal structures. nih.govscirp.org However, no crystallographic data or Hirshfeld surface analysis for this compound has been published. This type of analysis on other fluorinated and sulfur-containing compounds has revealed the significance of contacts like C···H, H···H, F···H, and O···H in crystal packing. nih.govmdpi.com For this specific compound, such an analysis would be expected to quantify the contributions of interactions involving the fluorine and methylthio groups, but the necessary foundational data is absent.

Insufficient Information Available to Generate a Comprehensive Report on this compound

A thorough review of publicly available scientific literature and databases has revealed a significant lack of specific biological and pharmacological data for the chemical compound This compound . While the indazole scaffold is a well-recognized and important pharmacophore in medicinal chemistry, leading to the development of numerous therapeutic agents, detailed research focusing specifically on the 4-fluoro-7-(methylthio) substituted analog is not presently available. nih.govnih.govnih.govresearchgate.net

The indazole core is a versatile structure, and various derivatives have been synthesized and evaluated for a wide range of biological activities, including as anti-cancer agents and kinase inhibitors. nih.govrsc.orgrsc.orgmdpi.com Structure-activity relationship (SAR) studies on different substituted indazoles have provided valuable insights into the chemical features that influence their therapeutic potential. nih.govnih.gov These studies often explore the impact of different functional groups at various positions of the indazole ring system on the compound's activity and selectivity. nih.govnih.govnih.gov

However, the specific biological profile of This compound remains largely uncharacterized in the public domain. The performed searches did not yield any specific studies detailing its:

In Vitro Biological Activity: No specific data was found on its enzyme inhibition properties, receptor binding affinity, or its effects in cellular assays. japsonline.comnih.govjapsonline.com

Mechanistic Studies: There is no available research elucidating the molecular and cellular mechanisms through which this specific compound might exert a biological effect.

In Vivo Preclinical Investigations: Information regarding its efficacy in animal disease models, such as cancer xenograft models, is absent from the available literature. nih.govyoutube.com

Pharmacokinetic and Pharmacodynamic Profiling: There are no published studies on the absorption, distribution, metabolism, and excretion (ADME) or the dose-response relationship of this compound in animal systems. acs.org

While general information exists on the synthesis and potential applications of fluorinated and thio-substituted indazoles, this is not sufficient to construct a detailed and scientifically accurate article that adheres to the specific requirements of the requested outline for This compound . nih.govresearchgate.netucsf.edumdpi.comnih.govacs.orgaustinpublishinggroup.comed.ac.ukpnrjournal.com

Therefore, due to the absence of specific and detailed research data for This compound in the public scientific literature, it is not possible to generate the requested article with the required level of detail and accuracy.

Biological and Pharmacological Relevance of 4 Fluoro 7 Methylthio 1h Indazole and Its Analogs Excluding Human Clinical Trials

Development as Biochemical Probes and Research Tools

The indazole scaffold, a key component of 4-Fluoro-7-(methylthio)-1H-indazole, is a valuable tool in biochemical research. ossila.com These compounds are frequently used to develop selective inhibitors for various enzymes, particularly kinases. nih.gov For instance, derivatives of the indazole scaffold have been instrumental in creating analog-sensitive kinase inhibitors. This chemical genetics approach allows for the specific inhibition of a single kinase by engineering the enzyme to accept a modified inhibitor that doesn't affect its wild-type counterpart. nih.govrsc.org

One notable example is the development of inhibitors for Akt (also known as Protein Kinase B), a crucial enzyme in cellular growth and survival pathways. nih.govrsc.org Researchers have successfully synthesized 7-substituted indazole derivatives, such as PrINZ, based on the structure of the pan-Akt inhibitor A-443654. nih.govrsc.org By introducing a bulky group at the C7 position of the indazole ring, these engineered inhibitors can selectively bind to a mutated version of Akt with a smaller "gatekeeper" residue in its active site, without inhibiting the wild-type enzyme. nih.gov This strategy has been crucial for investigating the specific roles of different Akt isoforms (Akt1, Akt2, and Akt3) in various cellular processes. nih.gov

Furthermore, the inherent properties of the fluorinated indazole structure, such as its highly conjugated system and the presence of a fluorine atom, make it a useful chromophore unit. ossila.com This has led to its application in the development of dye-sensitized solar cells and as a coordinating ligand for metal centers in photosensitizers. ossila.com The versatility of the indazole ring allows for straightforward functionalization, making it an adaptable building block for creating a diverse range of research tools. ossila.com

Broad Spectrum of Investigated Biological Activities for Indazole Derivatives

The indazole core structure is a prominent feature in a multitude of compounds that have been investigated for a wide array of biological activities. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com The versatility of the indazole scaffold allows for structural modifications that can lead to compounds with potent and selective effects on various biological targets. nih.gov

Anticancer Activity (e.g., Akt inhibitors, JNK inhibitors, HIF-2α modulation)

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent activity against various cancer cell lines. mdpi.comrsc.orgrsc.orgresearchgate.net The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in tumor growth, proliferation, and survival. nih.govnih.gov

Akt Inhibitors: The indazole scaffold has been a key structural motif in the development of inhibitors for the serine/threonine kinase Akt. nih.govrsc.orgnih.gov The PI3K/AKT/mTOR signaling pathway is frequently overactivated in cancer, making it a prime target for therapeutic intervention. nih.gov Indazole-based compounds have been designed to target this pathway, with some derivatives exhibiting broad-spectrum antiproliferative activity against various cancer cell lines, including colon, breast, lung, and liver cancer cells. nih.gov For example, the 3-amino-1H-indazole derivative W24 showed potent activity against several cancer cell lines and was found to induce cell cycle arrest and apoptosis. nih.gov

JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are a group of protein kinases that play a critical role in cellular responses to stress and are implicated in various diseases, including cancer and neurodegenerative disorders. nih.govnih.govmdpi.com The indazole scaffold has been successfully utilized to develop potent and selective JNK inhibitors. nih.govnih.govgoogle.com Extensive structure-activity relationship (SAR) studies have led to the identification of indazole and aza-indazole derivatives with high selectivity for JNK3, an isoform predominantly expressed in the brain. nih.gov These inhibitors have shown promise in preclinical models of neurodegenerative diseases. nih.gov

HIF-2α Modulation: Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels, a common feature of the tumor microenvironment. nih.govresearchgate.net The inhibition of HIFs, particularly HIF-1 and HIF-2α, is a promising strategy for cancer therapy. nih.govnih.gov Indazole derivatives have been investigated as HIF-1 inhibitors, and some have demonstrated the ability to reduce the expression of HIF-1α, which is involved in tumor cell migration and invasion. nih.govnih.govresearchgate.net

Table 1: Examples of Indazole Derivatives with Anticancer Activity

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 1H-indazole-3-amine derivatives | PI3K/AKT/mTOR pathway | Compound W24 showed broad-spectrum antiproliferative activity (IC50 values of 0.43-3.88 μM) and induced G2/M cell cycle arrest and apoptosis in HGC-27 cells. | nih.gov |

| Indazole/aza-indazole derivatives | JNK3 | Compound 29 was a potent and selective JNK3 inhibitor with good oral bioavailability and brain penetration. | nih.gov |

| Thiophene-indazole derivatives | JNK3 and p38α | Demonstrated that subtle modifications to the scaffold could achieve selectivity for either JNK3 or p38α. | nih.gov |

| Indazole-pyrimidine derivatives | VEGFR-2 | Compound 6i was the most active, with an IC50 of 24.5 nM against VEGFR-2. | rsc.org |

| 1H-indazole-3-amine derivatives | Bcr-Abl | Compound 89 inhibited Bcr-AblWT and Bcr-AblT315I with IC50 values of 0.014 and 0.45 μM, respectively. | mdpi.com |

Antiviral Properties

The indazole scaffold has emerged as a promising template for the development of antiviral agents. nih.gov Research has demonstrated the potential of indazole derivatives to inhibit the replication of various viruses.

A notable example is the development of N-arylindazole-3-carboxamide derivatives as inhibitors of coronaviruses. nih.gov Building upon a hit compound identified for its activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), researchers synthesized a series of analogs. nih.gov Among these, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (compound 4a) exhibited potent inhibitory activity against SARS-CoV-2 with an EC50 of 0.69 µM and demonstrated low cytotoxicity. nih.gov This finding highlights the potential of the N-arylindazole-3-carboxamide scaffold as a foundation for developing novel anti-coronavirus therapeutics. nih.gov

Antimicrobial and Antifungal Activity

Indazole derivatives have been widely investigated for their antimicrobial and antifungal properties. researchgate.netorientjchem.orgnih.govgdcplkd.ac.inmdpi.combookpi.orgresearchgate.netresearchgate.netmdpi.com These compounds have shown activity against a range of bacterial and fungal strains, making them a subject of interest for developing new therapeutic agents to combat infectious diseases. nih.govgdcplkd.ac.in

Antimicrobial Activity: Studies have shown that various substituted indazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netorientjchem.orggdcplkd.ac.in For instance, a series of N-methyl-3-aryl indazoles demonstrated inhibitory activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. orientjchem.orggdcplkd.ac.in Some of these compounds showed excellent activity, with significant zones of inhibition compared to standard antibiotics. orientjchem.orggdcplkd.ac.in The 2H-indazole tautomer, in particular, has been associated with antimicrobial effects. researchgate.netnih.gov

Antifungal Activity: Indazole derivatives have also shown promise as antifungal agents. researchgate.netresearchgate.netmdpi.comdocumentsdelivered.commdpi.com Some compounds have exhibited significant activity against various fungal cultures, including Candida species and Aspergillus species. documentsdelivered.commdpi.com For example, a series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives were evaluated, and the analog with a 5-bromo substitution on the indazole ring (compound 12j) showed excellent efficacy against Candida albicans in a murine infection model. documentsdelivered.com Additionally, certain 2,3-diphenyl-2H-indazole derivatives have displayed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Indazole Derivatives

| Compound Class | Organism(s) | Key Findings | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | Compounds 5a, 5b, 5i, and 5j showed excellent inhibitory activity against various tested microbial strains. | orientjchem.orggdcplkd.ac.inbookpi.org |

| (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Candida spp., Aspergillus spp. | Compound 12j (5-bromo substitution) showed excellent efficacy against Candida albicans in a murine model. | documentsdelivered.com |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | Compounds 18 and 23 showed in vitro growth inhibition. | mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

Indazole and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical studies. researchgate.netmdpi.comnih.govnih.govresearchgate.netrsc.orgsci-hub.se The mechanism of action often involves the inhibition of key inflammatory mediators and pathways. nih.govnih.gov

Research has shown that indazole derivatives can dose-dependently and time-dependently inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.govnih.gov The anti-inflammatory effects are attributed to several mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.comnih.govnih.govresearchgate.net

Other Pharmacological Profiles (e.g., anti-platelet, antioxidant, neuroprotection)

Beyond their well-documented anticancer, antimicrobial, and anti-inflammatory activities, indazole derivatives have been investigated for a range of other pharmacological effects. researchgate.netsci-hub.senih.govnih.gov

Anti-platelet Activity: Certain indazole derivatives have shown potential as anti-platelet agents. sci-hub.senih.gov In studies, some compounds inhibited collagen-induced blood platelet aggregation. nih.gov The mechanism for this effect is thought to involve the inhibition of phosphodiesterase isoform 5 (PDE5), rather than the activation of soluble guanylate cyclase. nih.gov

Antioxidant Properties: The ability of indazole derivatives to scavenge free radicals contributes to their antioxidant potential. nih.govnih.gov This activity is often linked to their anti-inflammatory effects, as oxidative stress is a key component of the inflammatory process.

Neuroprotection: Some indazole derivatives have been explored for their neuroprotective effects. nih.gov For example, the indazole molecule In-Cl has demonstrated axon myelination and neuroprotection in in vivo studies of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.gov Additionally, JNK3 inhibitors based on the indazole scaffold are being investigated for their potential in treating central nervous system diseases like Parkinson's and Alzheimer's disease. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the methyl protons of the thioether group. The aromatic protons on the benzene (B151609) ring will appear as multiplets, with their chemical shifts and coupling constants influenced by the fluorine and methylthio substituents. The N-H proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group protons will present as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing fluorine atom and the electron-donating methylthio group. The carbon atom attached to the fluorine will show a large coupling constant (¹JC-F).

¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct observation of the fluorine atom. For "4-Fluoro-7-(methylthio)-1H-indazole," a single signal is expected, which may be split by coupling to nearby protons. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Studies on other fluorinated indazoles have demonstrated the utility of ¹⁹F NMR in confirming the position of the fluorine substituent. bldpharm.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Expected ¹H and ¹³C NMR Data The following table represents predicted chemical shifts (δ) in ppm. Actual experimental values may vary.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~13.0 (broad s) | - |

| C3-H | ~8.1 (s) | ~135 |

| C4 | - | ~155 (d, ¹JC-F ≈ 240 Hz) |

| C5-H | ~6.8 (dd) | ~110 (d, ²JC-F ≈ 20 Hz) |

| C6-H | ~7.1 (t) | ~120 |

| C7 | - | ~115 |

| S-CH₃ | ~2.5 (s) | ~15 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS): In ESI-MS, the sample is ionized to produce charged molecules. For "this compound," the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 183.2. This confirms the molecular weight of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is invaluable for analyzing complex mixtures, monitoring reaction progress, and confirming the identity and purity of the final product. An LC-MS analysis of "this compound" would provide both the retention time from the LC and the mass-to-charge ratio from the MS, offering a high degree of confidence in the compound's identity. Several chemical suppliers indicate the availability of LC-MS data for this compound. bldpharm.commoldb.com

Expected Mass Spectrometry Data

| Technique | Expected Ion | Expected m/z |

|---|---|---|

| ESI-MS | [M+H]⁺ | 183.0396 |

| High-Resolution MS | [M+H]⁺ | Calculated for C₈H₈FN₂S⁺: 183.0392 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indazole) | Stretching | 3100 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| C=C (Aromatic Ring) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1300 |

| C-N | Stretching | 1250 - 1350 |

| C-S | Stretching | 600 - 800 |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

For "this compound," a reversed-phase HPLC method would typically be developed. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected by a UV detector, likely at a wavelength where the indazole chromophore has strong absorbance. A pure sample would exhibit a single, sharp peak at a characteristic retention time under specific chromatographic conditions. The integration of this peak area allows for the quantitative determination of purity, often reported as a percentage. Several suppliers of this compound indicate that HPLC is used for quality control. moldb.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.

For "this compound" (C₈H₇FN₂S), the theoretical elemental composition can be calculated based on its atomic constituents and their atomic weights. Experimental values obtained from a pure sample should closely match these theoretical percentages, typically within a ±0.4% margin of error, thereby confirming the compound's elemental makeup and purity.

Theoretical Elemental Analysis Data

| Element | Symbol | Theoretical Percentage |

|---|---|---|

| Carbon | C | 52.73% |

| Hydrogen | H | 3.87% |

| Fluorine | F | 10.43% |

| Nitrogen | N | 15.37% |

| Sulfur | S | 17.60% |

Potential Applications of 4 Fluoro 7 Methylthio 1h Indazole Beyond Therapeutic Development

Building Blocks for Complex Molecule Synthesis

Indazole derivatives are versatile building blocks in organic synthesis, particularly for the construction of complex heterocyclic molecules with significant biological activity. The strategic placement of substituents on the indazole ring allows for a variety of chemical transformations, making them valuable precursors in medicinal chemistry. For instance, various substituted indazoles are key intermediates in the synthesis of kinase inhibitors for cancer therapy and potent antiviral agents.

A patent for therapeutic indazoles mentions N-(7-fluoro-3-methyl-1H-indazol-5-yl)-4-fluorobutane-1-sulfonamide as a compound for the treatment of tuberculosis, highlighting the importance of fluorinated indazoles in drug discovery. google.com Additionally, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate has been synthesized as an intermediate for synthetic cannabinoids. nih.gov However, no specific examples of complex molecules synthesized directly from 4-Fluoro-7-(methylthio)-1H-indazole are available in the reviewed literature.

Materials Science Applications

The electronic properties of fluorinated indazole derivatives make them promising candidates for applications in materials science, particularly in the field of organic electronics. The introduction of a fluorine atom can modulate the electronic energy levels of the molecule, which is a critical factor in the design of materials for various devices. ossila.com

Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, fluorinated aromatic compounds are often used to fine-tune the emission color and improve device efficiency and stability. The electron-withdrawing nature of fluorine can influence the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport. While the general class of fluorinated indazoles holds promise for these applications, no specific studies detailing the performance of this compound in OLED devices have been found.

Organic Photovoltaics (OPVs)

For OPVs, the electronic properties of the donor and acceptor materials are paramount for efficient light harvesting and charge separation. Fluorination is a common strategy to lower the HOMO level of donor polymers, leading to higher open-circuit voltages. Although fluorinated indazoles are explored as building blocks for semiconducting polymers in OPVs, there is no specific research available on the application of this compound in this area. ossila.com

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the dye molecule is responsible for light absorption and electron injection into the semiconductor. The indazole structure, being a highly conjugated system, is a potential chromophore for use in DSSC dyes. ossila.com The fluorine and methylthio substituents on the this compound core could theoretically be used to modify the absorption spectrum and electronic coupling with the semiconductor surface. However, there is a lack of published research on its specific use or performance in DSSCs.

Coordination Chemistry and Metal Complex Formation

The indazole moiety contains two nitrogen atoms in a pyrazole (B372694) ring, making it an excellent ligand for the formation of coordination complexes with a variety of metal ions. The resulting metal-organic frameworks (MOFs) and coordination compounds can have interesting structural, magnetic, and catalytic properties. For example, related heterocyclic compounds like 4-fluoro-1,2-phenylenediamine can form Schiff base complexes with metals such as Co, Ni, Cu, and Zn. ossila.com The formation of metal-organic frameworks with ligands containing triazole rings, which are structurally related to indazoles, has also been reported for applications such as proton conductivity. rsc.org

Despite the potential of the indazole core to act as a ligand, no studies detailing the synthesis, crystal structure, or properties of metal complexes involving this compound have been identified in the public domain.

Future Research Directions and Unexplored Potential of 4 Fluoro 7 Methylthio 1h Indazole

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign methods for the synthesis of 4-Fluoro-7-(methylthio)-1H-indazole is a primary area for future research. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future investigations should focus on:

Catalyst-Based Approaches: Exploring transition-metal, acid/base, and green chemistry-based catalytic systems could lead to more efficient and selective syntheses. benthamdirect.combohrium.com Recent advancements in catalyst-based approaches have already shown significant promise in the synthesis of various indazole derivatives. benthamdirect.combohrium.com

One-Pot Reactions: Designing one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. organic-chemistry.orgorganic-chemistry.org

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable solvents like lemon peel powder or microwave-assisted synthesis, can lead to more sustainable and environmentally friendly synthetic routes. researchgate.netresearchgate.net For example, bioactive 1H-indazoles have been synthesized using lemon peel powder as a natural and efficient catalyst under ultrasound irradiation. researchgate.net

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety.

Exploration of Less-Studied Reactivity Pathways

The reactivity of the this compound core has not been extensively explored. Understanding its behavior in various chemical transformations is crucial for creating new derivatives with tailored properties. Future research should investigate:

Electrophilic and Nucleophilic Substitution: A detailed study of electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, as well as nucleophilic aromatic substitution, will provide a deeper understanding of the molecule's reactivity. chemicalbook.com The presence of both an electron-withdrawing fluorine atom and an electron-donating methylthio group presents interesting regioselectivity challenges and opportunities.

Metal-Catalyzed Cross-Coupling Reactions: Exploring reactions like Suzuki, Heck, and Sonogashira couplings at various positions on the indazole ring would enable the introduction of a wide range of substituents, leading to diverse chemical libraries. austinpublishinggroup.com

C-H Activation: Direct C-H functionalization has emerged as a powerful tool in organic synthesis. researchgate.net Investigating C-H activation strategies for the regioselective introduction of functional groups onto the this compound scaffold would be a significant advancement.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Future research should leverage advanced computational methods to:

Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective synthetic strategies. nih.govbeilstein-journals.org

Design Novel Derivatives with Desired Properties: In silico screening and molecular docking studies can be used to design new derivatives of this compound with specific biological activities or material properties. mdpi.comnih.govresearchgate.net This approach has been successfully used to develop indazole derivatives as anti-inflammatory agents. researchgate.net

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields. nih.gov

Identification of New Biological Targets and Mechanisms (excluding human trials)

The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govtaylorandfrancis.comnih.govnih.gov The specific substitution pattern of this compound suggests it may interact with a variety of biological targets. Future research in this area, excluding human trials, should focus on:

Screening against Diverse Biological Targets: The compound and its derivatives should be screened against a wide range of biological targets, including kinases, proteases, and receptors, to identify novel bioactivities. Indazole derivatives have shown promise as inhibitors of various kinases, including fibroblast growth factor receptors (FGFRs) and aurora kinases. nih.govnih.gov

Mechanism of Action Studies: For any identified bioactive derivatives, detailed in vitro studies should be conducted to elucidate their mechanism of action. This could involve techniques such as enzyme inhibition assays, cell-based assays, and molecular biology approaches. austinpublishinggroup.comnih.gov

Antiparasitic and Antimicrobial Activity: Given the known antiparasitic and antimicrobial activities of other indazole derivatives, investigating the potential of this compound in these areas is warranted. nih.govbenthamdirect.com

Integration into Diverse Material Science Applications

The unique electronic and photophysical properties of the indazole ring system make it an attractive building block for advanced materials. ossila.com The presence of fluorine and sulfur atoms in this compound could further enhance these properties. Future research should explore its potential in:

Organic Electronics: The compound could be investigated as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ossila.com The fluorinated indazole structure can facilitate intermolecular interactions like π-π stacking and hydrogen bonding, which are beneficial for charge transport in organic semiconductors. ossila.com

Dyes and Sensors: The chromophoric nature of the indazole ring suggests potential applications as fluorescent dyes and chemical sensors. The fluorine and methylthio groups can be used to tune the photophysical properties of the molecule.

Coordination Chemistry: The pyrazole (B372694) moiety of the indazole ring can coordinate with metal centers, opening up possibilities for the development of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or photoluminescent properties. ossila.com

Development of Indazole-Based Chemical Libraries with Diverse Substitutions

The creation of a diverse library of compounds based on the this compound scaffold is essential for systematically exploring its structure-activity relationships (SAR) and structure-property relationships (SPR). Future efforts should be directed towards:

Combinatorial Synthesis: Employing combinatorial chemistry techniques to rapidly generate a large number of derivatives with various substituents at different positions of the indazole ring.

Fragment-Based Drug Discovery: Utilizing a fragment-based approach, where small molecular fragments are screened and then grown or linked to generate more potent and selective compounds. nih.gov This method has been successfully used to discover new indazole-based AXL kinase inhibitors. nih.gov

Systematic SAR and SPR Studies: A thorough analysis of the synthesized library will provide valuable insights into how different substituents influence the biological activity and material properties of the compounds, guiding the design of future generations of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-7-(methylthio)-1H-indazole, and how do reaction conditions influence yield?

- Methodology :

- Halogenation and Sulfur Incorporation : Start with a fluorinated indazole precursor (e.g., 4-fluoro-1H-indazole) and introduce the methylthio group via nucleophilic substitution using methylthiolate or coupling with methanethiol under catalytic conditions (e.g., CuI/1,10-phenanthroline) .

- Optimization : Vary temperature (80–120°C), solvent (DMF, THF), and base (Cs₂CO₃, NaH) to assess yield. Monitor purity via HPLC and confirm structural integrity with ¹⁹F NMR and LC-MS .

- Key Considerations : Trace oxygen or moisture may deactivate catalysts; use inert atmosphere (N₂/Ar) for reproducibility.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy : Confirm fluorine presence via ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic F). Assign methylthio protons (δ ~ 2.5 ppm in ¹H NMR) and verify via HSQC .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and rule out side products.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Screening Strategies :

- Kinase Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays. Compare IC₅₀ values with known inhibitors .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Include dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How do the fluorine and methylthio substituents influence the compound’s electronic properties and reactivity?

- Computational and Experimental Analysis :

- DFT Calculations : Map electron density (HOMO/LUMO) using Gaussian09 to assess nucleophilic/electrophilic sites. Compare with analogs lacking substituents .

- Reactivity Profiling : Perform Suzuki-Miyaura coupling on the indazole core; track regioselectivity (C3 vs. C5) influenced by electron-withdrawing F and electron-donating SMe groups .

- Data Interpretation : Methylthio enhances π-stacking in protein binding (e.g., RBP4 interactions ), while fluorine increases metabolic stability.

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Troubleshooting Framework :

- Assay Variability : Compare protocols (e.g., ATP concentrations in kinase assays, cell passage numbers). Replicate under standardized conditions .

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic or tautomeric forms .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

- Methodological Approaches :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS. Introduce deuterium at labile positions to prolong half-life .

- Solubility Enhancement : Formulate with cyclodextrins or PEGylated nanoparticles; assess via shake-flask method at pH 7.4 .

- In Silico Modeling : Use ADMET Predictor™ to prioritize derivatives with improved LogP and permeability.

Q. What are the best practices for scaling up synthesis without compromising yield?

- Process Chemistry Recommendations :

- Continuous Flow Reactors : Optimize residence time and mixing efficiency to reduce side products (e.g., dihalogenation) .

- Purification : Implement flash chromatography with gradient elution or recrystallization (ethanol/water) for multi-gram batches.

- Quality Control : Track residual solvents (GC-MS) and heavy metals (ICP-MS) to meet ICH guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.